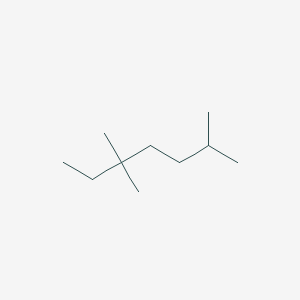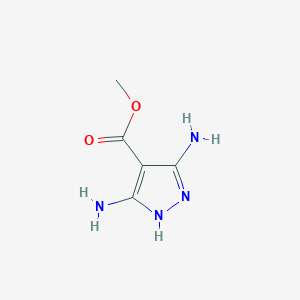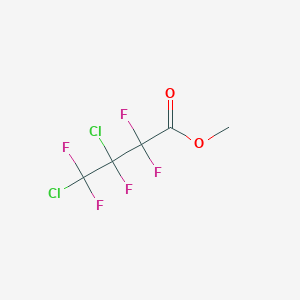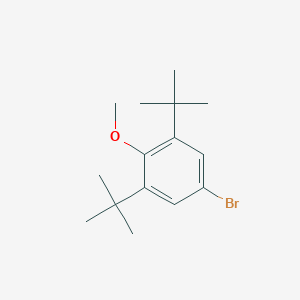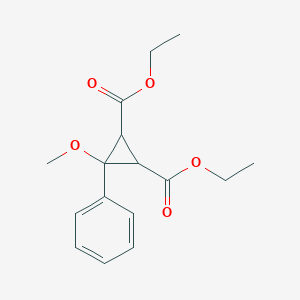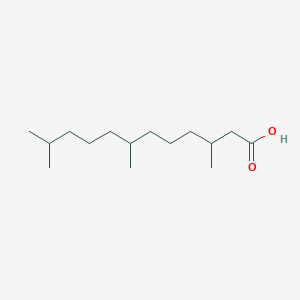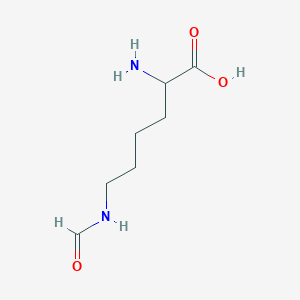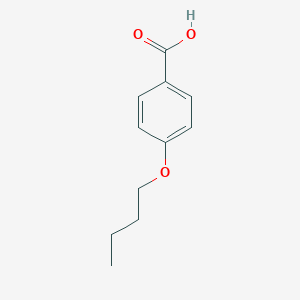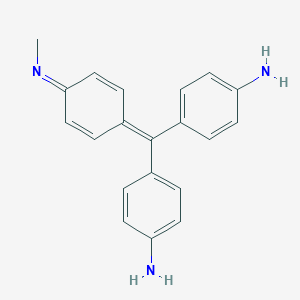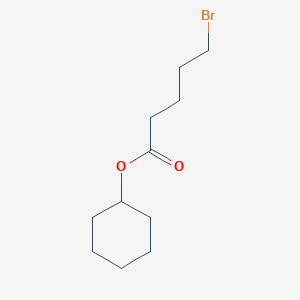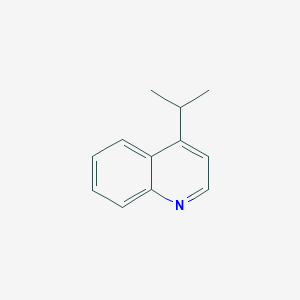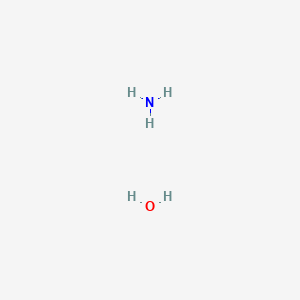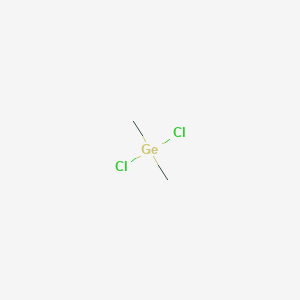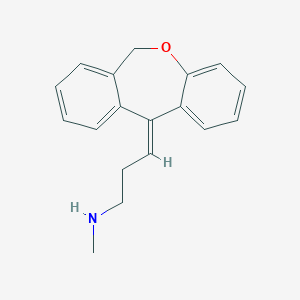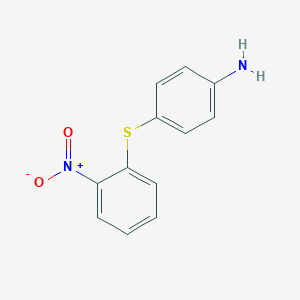
4-(2-Nitrophenyl)sulfanylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitrophenyl)sulfanylaniline, also known as 2-Nitro-4-aminophenylthioaniline or NAPTA, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Nitrophenyl)sulfanylaniline is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may disrupt bacterial cell membranes, leading to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(2-Nitrophenyl)sulfanylaniline exhibits low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the potential side effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Nitrophenyl)sulfanylaniline in lab experiments is its wide range of potential applications, including anti-cancer, anti-inflammatory, and antibacterial research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further development of this compound for biomedical applications.
Direcciones Futuras
There are several future directions for the study of 4-(2-Nitrophenyl)sulfanylaniline. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs for cancer, inflammation, and bacterial infections. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 4-(2-Nitrophenyl)sulfanylaniline can be achieved through several methods, including the reaction of 2-nitroaniline with thiophenol in the presence of a base or the reaction of 4-chloro-2-nitroaniline with thiophenol. The latter method has been reported to yield a higher yield of the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 4-(2-Nitrophenyl)sulfanylaniline in scientific research are vast. This compound has been found to exhibit anti-cancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to possess anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Furthermore, this compound has shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
1144-81-6 |
|---|---|
Nombre del producto |
4-(2-Nitrophenyl)sulfanylaniline |
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
4-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 |
Clave InChI |
BYVYWEWQOWXWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Sinónimos |
p-(o-Nitrophenylthio)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



